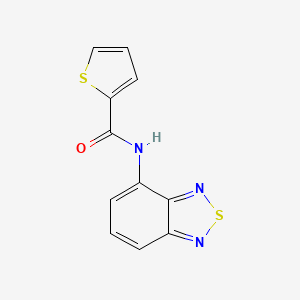
N-2,1,3-benzothiadiazol-4-yl-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2,1,3-benzothiadiazol-4-yl-2-thiophenecarboxamide, also known as BT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzothiadiazoles, which are heterocyclic compounds that contain a benzene ring fused to a thiadiazole ring. BT has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
科学研究应用
N-2,1,3-benzothiadiazol-4-yl-2-thiophenecarboxamide has been found to exhibit various biological activities, making it a promising compound for scientific research. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV and hepatitis C virus.
作用机制
The exact mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2-thiophenecarboxamide is not fully understood. However, it has been proposed that the compound acts by inhibiting various signaling pathways involved in cell proliferation, inflammation, and viral replication. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and the production of pro-inflammatory cytokines. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, this compound has been found to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
实验室实验的优点和局限性
One advantage of using N-2,1,3-benzothiadiazol-4-yl-2-thiophenecarboxamide in lab experiments is its relatively simple synthesis method. Additionally, the compound has been found to exhibit various biological activities, making it a promising compound for scientific research. However, one limitation is the lack of understanding of its exact mechanism of action. Further research is needed to fully elucidate the compound's mechanism of action and potential applications.
未来方向
There are several future directions for research on N-2,1,3-benzothiadiazol-4-yl-2-thiophenecarboxamide. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the field of virology.
合成方法
The synthesis of N-2,1,3-benzothiadiazol-4-yl-2-thiophenecarboxamide involves the reaction of 2-aminothiophenol with 2-chlorobenzoic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with ammonium thiocyanate to yield the final product. This method has been reported to have a high yield and is relatively simple to perform.
属性
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS2/c15-11(9-5-2-6-16-9)12-7-3-1-4-8-10(7)14-17-13-8/h1-6H,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFOUEQBHWYBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5366636.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366644.png)
![5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B5366645.png)
![ethyl 1-[3-(4-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5366657.png)
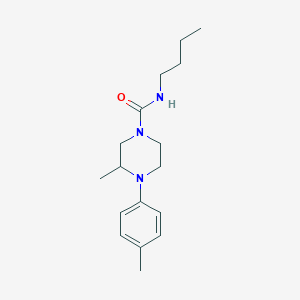
![N-[2-(4-morpholinyl)-2-oxoethyl]benzamide](/img/structure/B5366660.png)
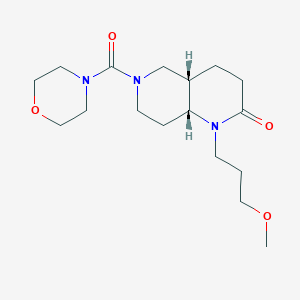
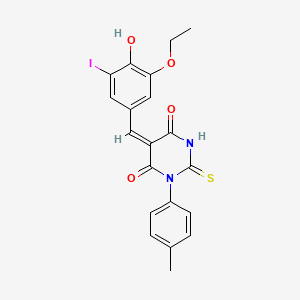
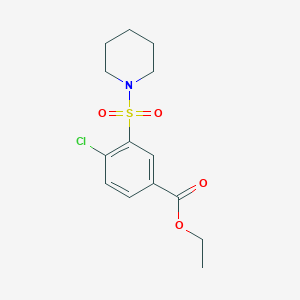
![methyl 4-ethyl-5-methyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5366675.png)
![4-[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-4-oxo-1-butanesulfonamide](/img/structure/B5366685.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5366692.png)
![{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5366704.png)
